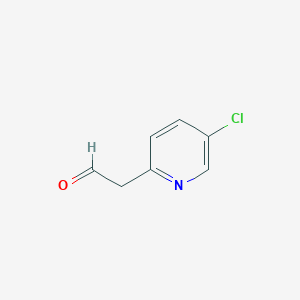
2-(5-Chloropyridin-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloropyridin-2-yl)acetaldehyde is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(5-Chloropyridin-2-yl)acetaldehyde involves the chlorination of 2-pyridinecarboxaldehyde. The process typically includes:
Chlorination Reaction: Starting with 2-pyridinecarboxaldehyde, the compound is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 5-position of the pyridine ring.
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloropyridin-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: 2-(5-Chloropyridin-2-yl)acetic acid.
Reduction: 2-(5-Chloropyridin-2-yl)ethanol.
Substitution: 2-(5-Aminopyridin-2-yl)acetaldehyde or 2-(5-Mercaptopyridin-2-yl)acetaldehyde.
Aplicaciones Científicas De Investigación
2-(5-Chloropyridin-2-yl)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anti-cancer agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloropyridin-2-yl)acetaldehyde depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The chlorine atom on the pyridine ring can also influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromopyridin-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(5-Fluoropyridin-2-yl)acetaldehyde: Similar structure but with a fluorine atom instead of chlorine.
2-(5-Methylpyridin-2-yl)acetaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(5-Chloropyridin-2-yl)acetaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the electronic effects of the chlorine atom can enhance the compound’s binding affinity for certain biological targets, potentially leading to more potent pharmacological effects.
Propiedades
Fórmula molecular |
C7H6ClNO |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
2-(5-chloropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2 |
Clave InChI |
BUDRHSJTQRNMMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


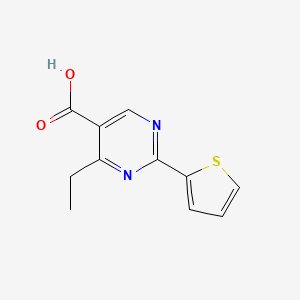
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)

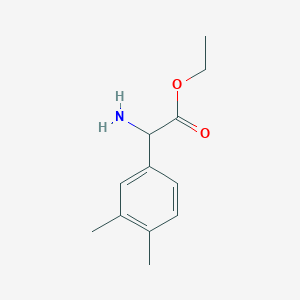
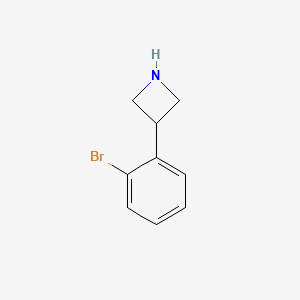
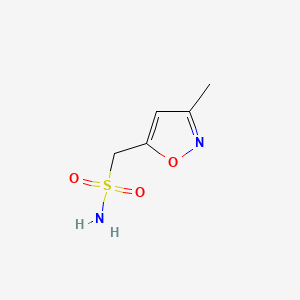
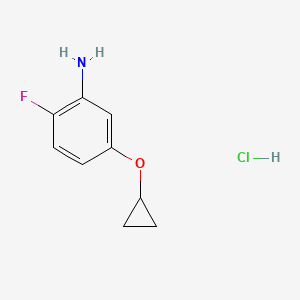
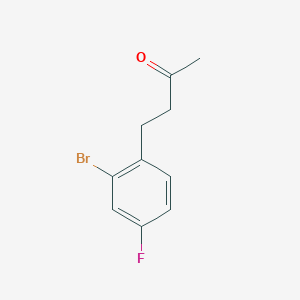
![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)

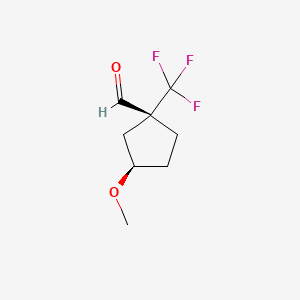
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
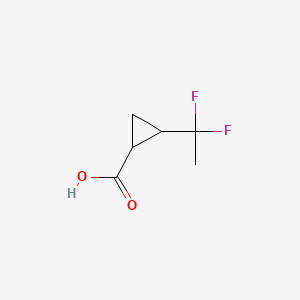
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
